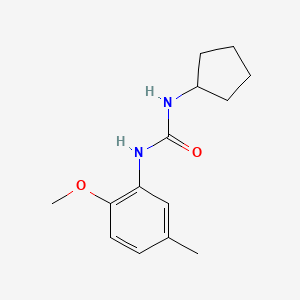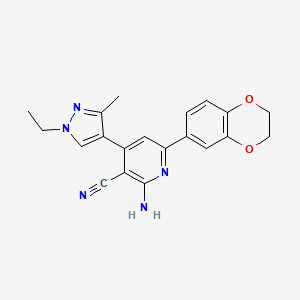![molecular formula C18H18FN3O2 B5304537 N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5304537.png)
N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea, also known as PF-04971729, is a small molecule inhibitor that targets the protein tyrosine phosphatase sigma (PTPσ). PTPσ is a transmembrane protein that is expressed in the nervous system and has been implicated in several neurological disorders, including neuropathic pain, multiple sclerosis, and Alzheimer's disease. PF-04971729 has shown promise as a therapeutic agent for these conditions and has been the subject of extensive scientific research.
Mechanism of Action
N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea targets PTPσ, a transmembrane protein that is expressed in the nervous system. PTPσ has been shown to play a role in several neurological disorders, including neuropathic pain, multiple sclerosis, and Alzheimer's disease. N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea inhibits the activity of PTPσ, leading to downstream effects on signaling pathways that are involved in these diseases.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has been shown to have several biochemical and physiological effects in preclinical models of neurological disease. These include reducing inflammation, promoting remyelination, and improving neuronal survival. The compound has also been shown to improve behavioral outcomes in animal models of neuropathic pain, multiple sclerosis, and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified in multi-gram quantities. It has also been extensively studied in preclinical models of neurological disease, with well-established protocols for dosing and administration. However, there are also limitations to its use in laboratory experiments. N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has a relatively short half-life in vivo, which may limit its effectiveness in chronic disease models. It also has limited selectivity for PTPσ, which may lead to off-target effects.
Future Directions
There are several future directions for research on N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea. One area of focus is on developing more selective inhibitors of PTPσ, which may reduce off-target effects and improve therapeutic efficacy. Another area of focus is on understanding the molecular mechanisms underlying the effects of N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea, which may lead to the identification of new targets for drug development. Finally, clinical trials of N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea in larger patient populations are needed to determine its safety and efficacy as a therapeutic agent for neurological disease.
Synthesis Methods
The synthesis of N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea involves a multi-step process that begins with the reaction of 2-fluoroaniline with 4-nitrophenyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with pyrrolidine-1-carboxylic acid to yield the final product. The synthesis has been optimized for high yield and purity, and the compound can be obtained in multi-gram quantities for laboratory use.
Scientific Research Applications
N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has been extensively studied in preclinical models of neurological disease, including animal models of neuropathic pain, multiple sclerosis, and Alzheimer's disease. In these studies, N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has been shown to improve behavioral outcomes and reduce pathological features of disease. The compound has also been tested in human clinical trials for neuropathic pain, with promising results.
properties
IUPAC Name |
1-(2-fluorophenyl)-3-[4-(pyrrolidine-1-carbonyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c19-15-5-1-2-6-16(15)21-18(24)20-14-9-7-13(8-10-14)17(23)22-11-3-4-12-22/h1-2,5-10H,3-4,11-12H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHXHDGRYAQAIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-[4-(pyrrolidin-1-ylcarbonyl)phenyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-methylphenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B5304466.png)
![5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-(pyridin-2-ylmethyl)pyridin-2-amine](/img/structure/B5304467.png)
![ethyl 5-(2-ethoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5304478.png)

![1-(3-chlorophenyl)-6,7-dimethoxy-2-[3-(2-nitrophenyl)-2-propen-1-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5304484.png)
![N-(4-{3-[5-(2-chloro-4-nitrophenyl)-2-furyl]acryloyl}phenyl)-2-furamide](/img/structure/B5304501.png)




![N-[2-(1-azepanyl)-2-phenylethyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5304531.png)
![1-allyl-4-[(4-bromophenyl)acetyl]piperazine](/img/structure/B5304550.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5304559.png)